6-Chloro-4-oxochroman-2-carboxylic acid chemical properties and structure
6-Chloro-4-oxochroman-2-carboxylic acid chemical properties and structure
An In-depth Technical Guide to 6-Chloro-4-oxochroman-2-carboxylic acid: Properties, Structure, and Synthetic Approaches
Authored by: A Senior Application Scientist
Foreword: The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a specific derivative, 6-Chloro-4-oxochroman-2-carboxylic acid. While direct experimental data for this exact molecule is sparse in publicly accessible literature, this document synthesizes information from closely related analogs, particularly its fluoro-counterpart, and general principles of chromanone chemistry to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.
Core Chemical Identity and Physicochemical Properties
6-Chloro-4-oxochroman-2-carboxylic acid is a heterocyclic building block belonging to the chromanone class. The core structure consists of a benzopyran ring system with a chlorine substituent at the 6-position, a ketone at the 4-position, and a carboxylic acid at the 2-position. The presence of a chiral center at the C2 position means the compound can exist as (R) and (S) enantiomers.
Structural and Chemical Data Summary
| Property | 6-Chloro-4-oxochroman-2-carboxylic acid | 6-Fluoro-4-oxochroman-2-carboxylic acid (for comparison) |
| IUPAC Name | 6-chloro-4-oxochroman-2-carboxylic acid | 6-fluoro-4-oxochroman-2-carboxylic acid |
| Synonyms | 6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid |
| CAS Number | 52011-76-4[1] | 99199-59-4[2] |
| Molecular Formula | C₁₀H₇ClO₄ | C₁₀H₇FO₄[3] |
| Molecular Weight | 226.61 g/mol | 210.16 g/mol [3] |
| Appearance | Predicted: White to off-white crystalline solid | Colorless crystals[3] |
| Melting Point | Not reported | 257-259 °C[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Soluble in ethyl acetate, crystallizes from ethanol/water[3] |
| Purity | Commercially available with >98.0% purity[4] | Commercially available with 98% purity[2] |
Molecular Structure and Spectroscopic Characterization
The structural elucidation of 6-Chloro-4-oxochroman-2-carboxylic acid relies on standard spectroscopic techniques. While specific spectra for this compound are not published, we can predict the expected features based on the known spectroscopy of carboxylic acids and related chromanones.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals. The carboxylic acid proton (OH) would be a broad singlet far downfield, typically in the 10-12 ppm range.[5] The aromatic protons on the chlorinated benzene ring would appear in the aromatic region (7-8 ppm), with splitting patterns dictated by their positions relative to the chlorine and the pyranone ring. The protons at the C2 and C3 positions form an AMX or ABX system, appearing as multiplets in the 2-5 ppm range.
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¹³C NMR: The carbonyl carbon of the ketone (C4) would be significantly deshielded, appearing around 180-200 ppm. The carboxylic acid carbonyl (C=O) would be in the 160-180 ppm range.[5] The aromatic carbons would show signals between 110-160 ppm, with the carbon attached to chlorine showing a characteristic shift. The aliphatic carbons at C2 and C3 would be the most upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups.
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A very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer would be observed from 2500 to 3300 cm⁻¹.[5]
-
A sharp, strong C=O stretch for the ketone would be present around 1680 cm⁻¹.
-
The carboxylic acid C=O stretch would appear around 1710 cm⁻¹.[7]
-
C-O stretching bands would be visible in the 1000-1300 cm⁻¹ region.[7]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak would be observed, and characteristic fragmentation patterns would include the loss of the carboxylic group (-45 Da) and potentially the loss of a chlorine radical.[5]
Synthesis and Chemical Reactivity
The synthesis of 6-substituted-4-oxochroman-2-carboxylic acids typically starts from the corresponding substituted phenol. While a specific, validated protocol for the 6-chloro derivative is not detailed in the cited literature, a general and robust synthetic pathway can be constructed based on established methods for analogous compounds, such as the synthesis of 6-fluorochroman-2-carboxylic acid.[8]
Generalized Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from 4-chlorophenol.
Caption: Generalized synthetic pathway for 6-Chloro-4-oxochroman-2-carboxylic acid.
Representative Experimental Protocol (Adapted from related syntheses)
This is a representative, not a validated, protocol and requires optimization.
-
Synthesis of 5'-Chloro-2'-hydroxyacetophenone: To a solution of 4-chlorophenol in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride. Slowly add acetyl chloride and stir at room temperature. The reaction is then heated to complete the Fries rearrangement. After workup, the product is isolated.
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Synthesis of Ethyl 6-chloro-4-oxochromene-2-carboxylate: The acetophenone from the previous step is subjected to a Claisen condensation with diethyl oxalate in the presence of a strong base like sodium ethoxide. The resulting intermediate is then cyclized under acidic conditions to form the chromone ester.[9]
-
Hydrolysis to 6-Chlorochromone-2-carboxylic acid: The ethyl ester is hydrolyzed using aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification to yield the chromone-2-carboxylic acid.
-
Reduction to 6-Chloro-4-oxochroman-2-carboxylic acid: The double bond in the pyran ring of the chromone is reduced via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) to yield the final chroman product.
Applications in Drug Discovery and Development
Carboxylic acid-containing molecules are of immense importance in pharmaceuticals, with roughly a quarter of all commercialized drugs containing this functional group.[10] The carboxylic acid moiety often serves as a key binding group to biological targets and enhances water solubility.
The 6-halo-4-oxochroman-2-carboxylic acid scaffold is a key intermediate in the synthesis of aldose reductase inhibitors. For instance, the (S)-enantiomer of 6-Fluoro-4-oxochroman-2-carboxylic acid is a crucial building block for the drug Fidarestat , which has been developed for the treatment of diabetic complications.[3][11][12]
Given this precedent, 6-Chloro-4-oxochroman-2-carboxylic acid is a highly valuable synthon for the following applications:
-
Lead Optimization: As a bioisosteric replacement for the fluoro-analog, it allows for probing the effects of halogen substitution on target binding and pharmacokinetic properties.
-
Fragment-Based Drug Discovery: The core scaffold can be used in fragment screening libraries to identify new biological targets.
-
Synthesis of Novel Therapeutics: It serves as a starting point for the synthesis of more complex molecules targeting a range of enzymes and receptors.
Structural Insights from X-ray Crystallography of Analogs
No crystal structure is available for 6-Chloro-4-oxochroman-2-carboxylic acid. However, the crystal structure of its fluoro-analog, 6-Fluoro-4-oxochroman-2-carboxylic acid, has been solved.[3][12] The analysis reveals that the dihydropyranone ring adopts an envelope conformation , with the asymmetric C2 atom positioned out of the plane of the other atoms. In the crystal lattice, molecules are linked into chains by O-H···O hydrogen bonds between the carboxylic acid groups and C-H···π interactions involving the benzene ring.[3][12] It is highly probable that the 6-chloro derivative would adopt a similar conformation and crystal packing motif.
Caption: Conceptual diagram of intermolecular interactions in the solid state.
Safety and Handling
Based on the hazard classifications for related compounds, 6-Chloro-4-oxochroman-2-carboxylic acid should be handled with care. It is classified as an acute toxin (oral, dermal, inhalation) and causes skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- NextSDS. 6-chloro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid - Chemical Substance Information.
- Sigma-Aldrich. 6-Chlorochromone-2-carboxylic acid | 5006-45-1.
- Tokyo Chemical Industry Co., Ltd. 6-Chlorochromone-2-carboxylic Acid | 5006-45-1.
- HXCHEM. 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid/CAS:5006-45-1.
-
Chen, P., et al. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(2), o274. Available from: [Link]
- Practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid – a key intermediate for several potent 5-HT4 receptor agonists. (2014). Taylor & Francis Online.
-
Lee, E., et al. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research, 29(3), 183-7. Available from: [Link]
-
Chen, P., et al. (2010). 6-Fluoro-4-oxochroman-2-carboxylic acid. PubMed. Available from: [Link]
- PubChem. 6-chloro-2-oxo-2h-chromene-3-carboxylic acid.
-
ResearchGate. (PDF) 6-Fluoro-4-oxochroman-2-carboxylic acid. Available from: [Link]
-
Fernandes, C., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4196. Available from: [Link]
-
Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203. Available from: [Link]
- Sigma-Aldrich. 6-Fluorochromone-2-carboxylic acid 98%.
-
Lamberth, C., & Dinges, J. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]
-
LibreTexts Chemistry. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Li, Y., et al. (2014). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][4][13]thiadiazol-2-yl)-amide. Molecular Diversity, 18(3), 631-7. Available from: [Link]
-
Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. Available from: [Link]
-
PubChem. Chromocarb | C10H6O4 | CID 2741. Available from: [Link]
-
ResearchGate. Application to carboxylic acid‐containing drugs and natural products. Available from: [Link]
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Available from: [Link]
-
IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. (2023). Available from: [Link]
-
ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available from: [Link]
-
Liu, Y., et al. (2021). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 26(11), 3326. Available from: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 6-Fluorochromone-2-carboxylic acid 98 99199-59-4 [sigmaaldrich.com]
- 3. 6-Fluoro-4-oxochroman-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chlorochromone-2-carboxylic Acid | 5006-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. mdpi.com [mdpi.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. 6-Fluoro-4-oxochroman-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid/CAS:5006-45-1-HXCHEM [hxchem.net]
